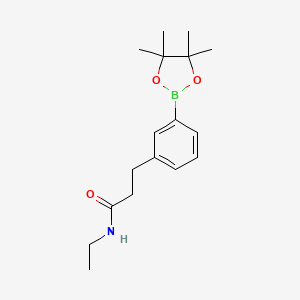
trans 2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a carboxylic acid group. The trifluoroethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate.
Cyclopropanation: The trifluoroethoxyphenyl intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent, to form the cyclopropane ring.
Industrial Production Methods
Industrial production of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target enzymes and receptors.
相似化合物的比较
Similar Compounds
trans-2-Phenylcyclopropanecarboxylic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group, leading to different applications and reactivity.
Uniqueness
- The presence of the trifluoroethoxy group in trans-2-(4-(2,2,2-Trifluoroethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
属性
分子式 |
C12H11F3O3 |
|---|---|
分子量 |
260.21 g/mol |
IUPAC 名称 |
(1R,2R)-2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)/t9-,10+/m0/s1 |
InChI 键 |
QYJLJZWFIPKZOS-VHSXEESVSA-N |
手性 SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F |
规范 SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
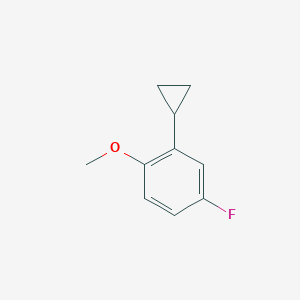
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
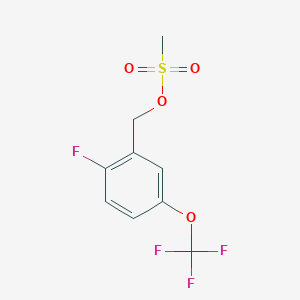
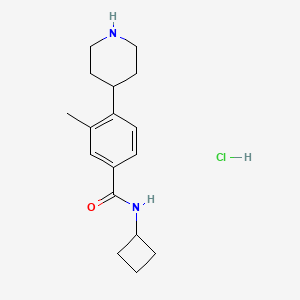
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
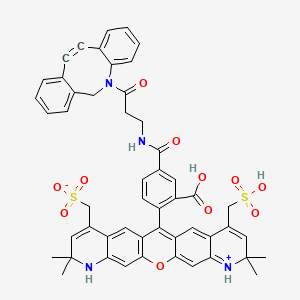
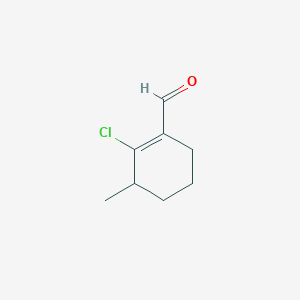
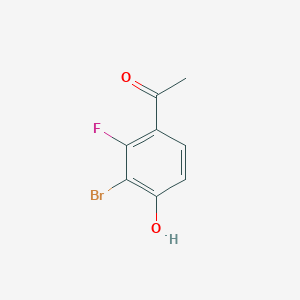
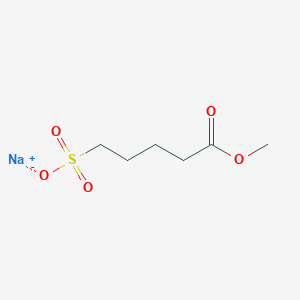
![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)

